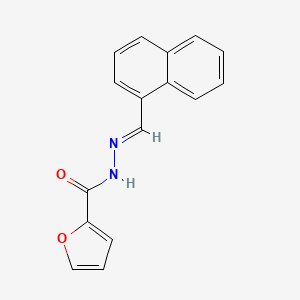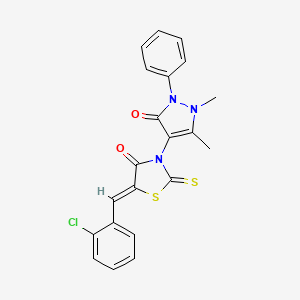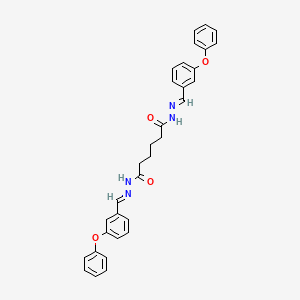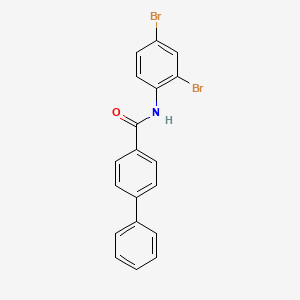![molecular formula C16H15N3O B3864509 N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B3864509.png)
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide
描述
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential in cancer therapy. It was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has shown promising results in preclinical studies.
作用机制
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide works by activating procaspase-3, which is a precursor to caspase-3, a protein that plays a key role in apoptosis. In cancer cells, procaspase-3 is present in high levels, but it is inactive. N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide activates procaspase-3, leading to the activation of caspase-3 and ultimately, apoptosis.
Biochemical and Physiological Effects:
In addition to its ability to induce apoptosis in cancer cells, N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to sensitize cancer cells to chemotherapy. Additionally, N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, its ability to sensitize cancer cells to chemotherapy could make it a valuable tool in combination therapy. However, one limitation of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide. One area of focus is the development of analogs that have improved solubility and bioavailability. Additionally, researchers are exploring the use of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide in combination with other cancer therapies, such as radiation and immunotherapy. Finally, there is ongoing research into the mechanism of action of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide, with the goal of developing more potent and selective analogs.
科学研究应用
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide has been studied extensively for its potential in cancer therapy. It has been shown to selectively induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This selectivity is thought to be due to the overexpression of a protein called procaspase-3 in cancer cells.
属性
IUPAC Name |
N-(4-phenyldiazenylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(12-6-7-12)17-13-8-10-15(11-9-13)19-18-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGQNJXDAPGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301041341 | |
| Record name | Cyclopropanecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301041341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
CAS RN |
418779-60-9 | |
| Record name | Cyclopropanecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301041341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864432.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3864443.png)
![(7-chloro-4-methyl-2-quinolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B3864447.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3864450.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864464.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3864494.png)
![N-(4-methylphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3864498.png)


![4-methyl-6-(methylthio)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3864520.png)
![2-[3-fluoro-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3864523.png)

